molecular formula C17H23ClN2O4S B4413154 4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine

4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine

Cat. No. B4413154
M. Wt: 386.9 g/mol
InChI Key: QSJHXWYJUJISRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine, also known as CP-96,345, is a synthetic compound that belongs to the family of morpholine derivatives. It was first synthesized in the early 1990s and has since then been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine acts as a competitive antagonist of the NK1R by binding to the receptor and preventing the binding of its endogenous ligand, substance P. This results in the inhibition of downstream signaling pathways and the subsequent reduction of the physiological effects mediated by NK1R activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. These include the inhibition of substance P-induced calcium mobilization, the reduction of pain behavior in animal models, and the attenuation of anxiety-like behavior in rodents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine is its high selectivity for the NK1R, which allows for the specific targeting of this receptor without affecting other related receptors. However, one limitation of this compound is its relatively low potency compared to other NK1R antagonists, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for the use of 4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine in scientific research. These include further studies on its potential therapeutic benefits for various conditions, such as chronic pain and anxiety disorders. Additionally, the development of more potent and selective NK1R antagonists based on the structure of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Scientific Research Applications

4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine has been widely used in scientific research as a selective antagonist of the neurokinin-1 receptor (NK1R). This receptor is involved in various physiological and pathological processes, including pain perception, inflammation, and anxiety. By blocking the activation of NK1R, this compound has been shown to have potential therapeutic benefits for the treatment of these conditions.

properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-12-10-19(11-13(2)24-12)17(21)16-4-3-9-20(16)25(22,23)15-7-5-14(18)6-8-15/h5-8,12-13,16H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJHXWYJUJISRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine
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4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine
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4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine
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4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine
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4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine
Reactant of Route 6
4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine

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